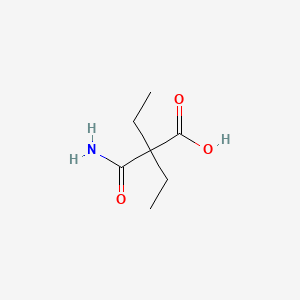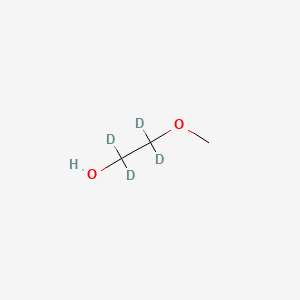
o-Veratric acid, 7-nitro-8-quinolyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Veratric acid, 7-nitro-8-quinolyl ester: is a chemical compound with the molecular formula C18H14N2O6 and a molecular weight of 354.34 g/mol This compound is a derivative of veratric acid and quinoline, featuring a nitro group at the 7th position of the quinoline ring
Méthodes De Préparation
The synthesis of o-Veratric acid, 7-nitro-8-quinolyl ester typically involves the esterification of o-veratric acid with 7-nitro-8-quinoline. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Analyse Des Réactions Chimiques
o-Veratric acid, 7-nitro-8-quinolyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester bond is broken and replaced with other functional groups.
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield o-veratric acid and 7-nitro-8-quinoline.
Applications De Recherche Scientifique
o-Veratric acid, 7-nitro-8-quinolyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products
Mécanisme D'action
The mechanism of action of o-Veratric acid, 7-nitro-8-quinolyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release active compounds that exert their effects through different pathways .
Comparaison Avec Des Composés Similaires
o-Veratric acid, 7-nitro-8-quinolyl ester can be compared with other similar compounds such as:
Veratric acid: A benzoic acid derivative known for its antioxidant and anti-inflammatory properties.
8-Hydroxyquinoline: A compound with a wide range of biological activities, including antimicrobial and anticancer effects.
Nitroquinoline derivatives: Compounds that exhibit various biological activities due to the presence of the nitro group
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
29007-19-0 |
|---|---|
Formule moléculaire |
C18H14N2O6 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
(7-nitroquinolin-8-yl) 2,3-dimethoxybenzoate |
InChI |
InChI=1S/C18H14N2O6/c1-24-14-7-3-6-12(16(14)25-2)18(21)26-17-13(20(22)23)9-8-11-5-4-10-19-15(11)17/h3-10H,1-2H3 |
Clé InChI |
PPOVROLFOSGGLR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)propanehydrazide](/img/structure/B13822954.png)
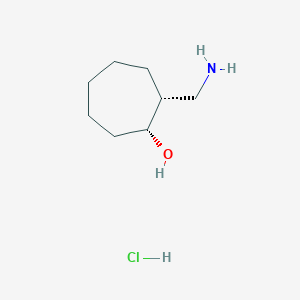
![3-[(3-Nitro-2-pyridinyl)thio]-1,2-propanediol](/img/structure/B13822961.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3,4-diethoxyphenyl)-5-(3-hydroxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B13822973.png)
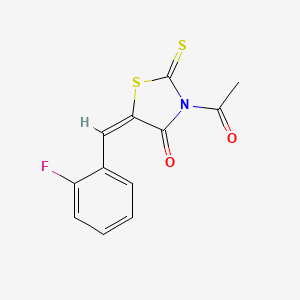
![4-chloro-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]benzenesulfonohydrazide](/img/structure/B13822980.png)
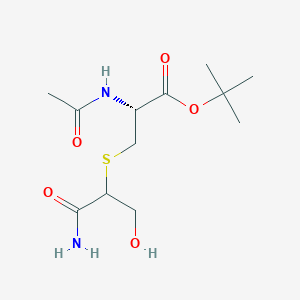
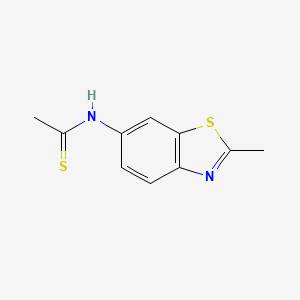
![(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-{[3-(trifluoromethyl)phenyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B13822993.png)
![3-benzyl-6-(2-oxopropyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B13822996.png)
